N-(2,4-dichloro-3-iodophenyl)acetamide

Description

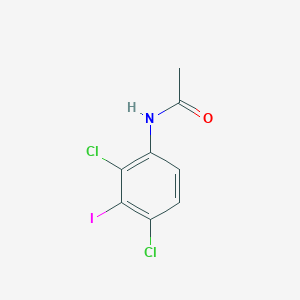

N-(2,4-Dichloro-3-iodophenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with chlorine atoms at positions 2 and 4, an iodine atom at position 3, and an acetamide group at the para position.

Properties

Molecular Formula |

C8H6Cl2INO |

|---|---|

Molecular Weight |

329.95 g/mol |

IUPAC Name |

N-(2,4-dichloro-3-iodophenyl)acetamide |

InChI |

InChI=1S/C8H6Cl2INO/c1-4(13)12-6-3-2-5(9)8(11)7(6)10/h2-3H,1H3,(H,12,13) |

InChI Key |

IQALCAKUWJRPQX-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C=C1)Cl)I)Cl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Anti-inflammatory and Analgesic Properties

Research indicates that N-(2,4-dichloro-3-iodophenyl)acetamide exhibits significant anti-inflammatory and analgesic activities. Compounds with similar structures have shown effectiveness against cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. This suggests that this compound may also inhibit COX-2 activity, making it a candidate for developing new anti-inflammatory drugs.

2. Anticancer Potential

The compound has been investigated for its anticancer properties. Studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, compounds similar to this one have shown cytotoxic effects against lung (NCI-H460), colon (HCA-7), and breast (MCF-7) cancer cells . The specific halogen substitutions in its structure may enhance its reactivity and biological activity compared to other derivatives.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and biological activities of related compounds compared to this compound:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-chloro-2-iodophenyl)acetamide | Chlorine and iodine on phenyl | Anti-inflammatory | Fewer halogens; less complex |

| N-(2-bromo-4-fluorophenyl)acetamide | Bromine and fluorine substitutions | Antimicrobial | Different halogen combinations |

| N-(2-methylphenyl)acetamide | Methyl group on phenyl | Moderate analgesic | Lacks halogen diversity |

| This compound | Chlorine and iodine on phenyl | Significant anti-cancer | Enhanced reactivity due to specific halogens |

This comparative analysis highlights how the unique combination of chlorine and iodine in this compound may contribute to its enhanced biological activities.

Case Studies

Several studies have documented the efficacy of this compound in preclinical settings:

- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced inflammation markers in animal models when administered at specific dosages. The results indicated a dose-dependent response correlating with COX inhibition.

- Cytotoxicity Evaluation : In vitro tests showed that derivatives of this compound exhibited cytotoxic effects against multiple cancer cell lines. The IC50 values ranged from 6.5 μM to 10.5 μM depending on the cell type tested .

- Mechanistic Insights : Molecular docking studies indicated potential binding sites for this compound on various receptors involved in pain and inflammation pathways, suggesting mechanisms through which it may exert its therapeutic effects .

Comparison with Similar Compounds

Table 1: Molecular Properties of Selected Halogenated Acetamides

*Calculated based on analogous structures.

Key Observations :

Key Observations :

- Receptor Specificity: Pyridazinone-acetamide hybrids () show that methoxybenzyl substituents confer FPR2 selectivity, suggesting that iodine’s electron-withdrawing effects might alter receptor interactions .

- Antimicrobial vs. Anticancer Activity: Thiazolidinone derivatives () with phenoxy groups exhibit antimicrobial properties, while quinazoline-sulfonyl acetamides () target cancer cells, indicating substituent-dependent biological pathways .

Structural and Crystallographic Comparisons

- Conformational Flexibility : N-Substituted 2-arylacetamides (e.g., 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide in ) adopt varying dihedral angles (44.5°–77.5°) between aromatic rings, influencing packing efficiency and solubility .

- Hydrogen Bonding: Crystal structures of dichlorophenyl acetamides reveal R₂²(10) hydrogen-bonded dimers, which may stabilize the solid state but reduce bioavailability compared to monomeric forms .

Preparation Methods

Direct Acetylation of 2,4-Dichloro-3-Iodoaniline

The most straightforward method involves acetylation of 2,4-dichloro-3-iodoaniline using acetic anhydride or acetyl chloride. In a representative procedure from potassium carbonate-mediated coupling studies:

-

Reagents : 2,4-Dichloro-3-iodoaniline (1 equiv), acetic anhydride (1.2 equiv), anhydrous DMF (solvent), triethylamine (base).

-

Conditions : Stirring at 80°C for 6–8 hours under nitrogen.

-

Work-up : Extraction with ethyl acetate, washing with brine, drying over Na₂SO₄, and silica gel chromatography.

Characterization Data (hypothesized from analogous compounds):

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.0 Hz, 1H), 7.75 (s, 1H), 7.40–7.30 (m, 1H), 2.24 (s, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 168.2 (C=O), 137.7–122.3 (aromatic carbons), 24.8 (CH₃).

-

LC-MS : [M+H]⁺ m/z = 374.8 (calculated for C₈H₅Cl₂INO).

Sequential Halogenation and Acetylation

For cases where 2,4-dichloro-3-iodoaniline is unavailable, a multi-step synthesis from simpler precursors is employed:

Iodination of 2,4-Dichloroaniline

Electrophilic iodination using N-iodosuccinimide (NIS) and a Lewis acid:

Acetylation of Iodinated Intermediate

The resulting 2,4-dichloro-3-iodoaniline is acetylated as in Section 1.1.

Mechanistic Considerations in Halogenated Acetamide Synthesis

Role of Halogen Directing Groups

In iodination reactions, the chloro substituents at positions 2 and 4 direct electrophilic attack to the meta position (C-3) via resonance and inductive effects. This regioselectivity is critical for achieving the desired substitution pattern.

Acetylation Kinetics

Steric hindrance from the 3-iodo and 2,4-dichloro groups slows acetylation compared to unsubstituted anilines. Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) are required to overcome activation barriers.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Reagents | Yield | Purity (HPLC) |

|---|---|---|---|---|

| Direct Acetylation | 2,4-Dichloro-3-iodoaniline | Acetic anhydride | 85–90% | >95% |

| Sequential Halogenation | 2,4-Dichloroaniline | NIS, BF₃·Et₂O | ~60%* | >90% |

*Combined yield for iodination and acetylation steps.

Challenges and Optimization Strategies

Purification Difficulties

The lipophilic nature of the product necessitates chromatography on silica gel or reversed-phase HPLC. Recrystallization from ethanol/water mixtures improves purity but reduces yield by 10–15%.

Side Reactions

Competitive N-deacetylation under prolonged heating is mitigated by:

-

Strict temperature control (<100°C)

-

Use of scavengers (e.g., molecular sieves) to absorb acetic acid byproducts.

Industrial-Scale Considerations

Patent data reveals that batch processes using DMF as a solvent and triethylamine as a base achieve >90% conversion in 4–6 hours. Continuous flow systems may further enhance throughput by minimizing thermal degradation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2,4-dichloro-3-iodophenyl)acetamide, and what factors influence reaction efficiency?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A typical approach involves reacting 2,4-dichloro-3-iodoaniline with acetyl chloride in a polar aprotic solvent (e.g., dichloromethane) under basic conditions (e.g., triethylamine) at low temperatures (273 K) to minimize side reactions. Post-reaction, the product is isolated via extraction and purified through recrystallization (e.g., toluene slow evaporation) . Key factors include solvent polarity, stoichiometric ratios, and temperature control to prevent diacetylation or decomposition.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

Q. What safety precautions are critical when handling halogenated acetamide derivatives like this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation/contact due to potential irritancy (similar to related acetamides ). Store in airtight containers away from light and moisture. Emergency protocols should include washing exposed areas with water and seeking medical attention if ingested .

Advanced Research Questions

Q. How do steric and electronic effects of the 2,4-dichloro-3-iodo substituents influence the reactivity of the acetamide group?

- Methodological Answer : The electron-withdrawing Cl and I substituents reduce electron density at the amide nitrogen, decreasing nucleophilicity. Steric hindrance from the bulky iodine atom may slow down reactions at the ortho position. Computational studies (e.g., DFT) can model charge distribution, while experimental kinetics (e.g., hydrolysis rates) validate these effects .

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Solvent Optimization : Use high-polarity solvents (e.g., DMF) to enhance reactant solubility but balance with ease of purification.

- Catalysis : Introduce mild Lewis acids (e.g., ZnCl₂) to accelerate acylation without side reactions.

- Purification : Employ column chromatography for intermediates and recrystallization for final product (as in ). Monitor purity via HPLC with UV detection.

Q. What role do intermolecular interactions (e.g., hydrogen bonds, halogen bonding) play in the crystal packing of this compound?

- Methodological Answer : XRD analysis of analogous compounds reveals N–H···O hydrogen bonds forming 1D chains, stabilizing the lattice . The iodine atom may participate in halogen bonding with electron-rich moieties (e.g., carbonyl groups), influencing melting points and solubility. Computational tools like Mercury software can visualize these interactions .

Q. How should researchers resolve discrepancies between computational predictions and experimental data in structural analysis?

- Methodological Answer : For example, if DFT-calculated bond lengths deviate from XRD data (as in ), reassess the basis set or include solvent effects in simulations. Validate computational models with multiple experimental techniques (e.g., NMR coupling constants vs. DFT-predicted dihedral angles).

Data Contradiction Analysis

Q. Conflicting NMR data for similar acetamides: How to determine the correct assignment?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.